1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine
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Overview
Description
1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine is an organic compound that features a 1,3-dioxolane ring attached to an ethoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine can be synthesized through the reaction of 1,3-dioxolane with ethoxyethanamine under acidic or basic conditions. The reaction typically involves the formation of a dioxolane ring through the condensation of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The ethoxyethanamine is then introduced to form the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts such as toluenesulfonic acid or Lewis acids like zinc chloride can be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form stable intermediates that facilitate the formation of desired products in organic synthesis .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)-2-ethoxyethanamine |
InChI |
InChI=1S/C7H15NO3/c1-2-9-5-6(8)7-10-3-4-11-7/h6-7H,2-5,8H2,1H3 |
InChI Key |
MSVQQWNDFMPHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C1OCCO1)N |
Origin of Product |
United States |
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